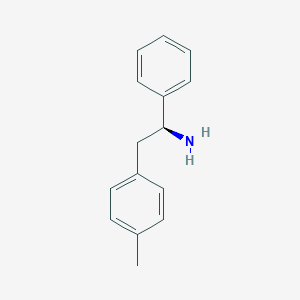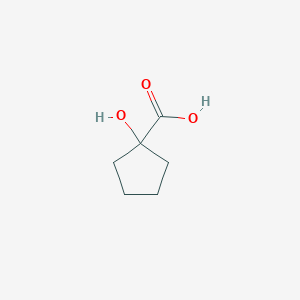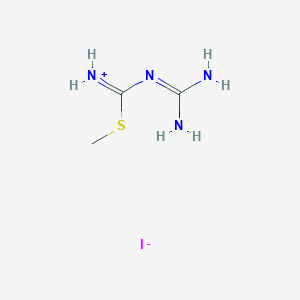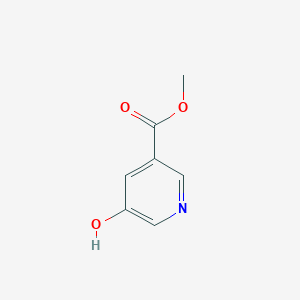![molecular formula C36H22N4 B104353 2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole CAS No. 16408-42-7](/img/structure/B104353.png)
2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism Of Action
The mechanism of action of 2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including DNA topoisomerase II and protein kinase C. This inhibition leads to a disruption of cellular processes, which can lead to cell death.
Biochemical And Physiological Effects
2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole has been shown to have a range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole in lab experiments include its ability to inhibit the activity of certain enzymes, making it a useful tool in the study of enzyme function. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole. One potential direction is the further study of its anti-cancer properties and its potential use in cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and its potential toxicity. Finally, the development of new synthesis methods for this compound may lead to improved yields and purity, making it more accessible for scientific research.
Synthesis Methods
The synthesis of 2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole has been achieved using various methods. One of the most common methods involves the reaction between 2-phenyl-1H-phenanthro[9,10-d]imidazole and 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde in the presence of a base. This reaction yields the desired compound in good yield and purity.
Scientific Research Applications
2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole has been found to have potential applications in scientific research. This compound has been shown to inhibit the activity of certain enzymes, making it a useful tool in the study of enzyme function. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.
properties
CAS RN |
16408-42-7 |
|---|---|
Product Name |
2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole |
Molecular Formula |
C36H22N4 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C36H22N4/c1-5-13-27-23(9-1)24-10-2-6-14-28(24)32-31(27)37-35(38-32)21-17-19-22(20-18-21)36-39-33-29-15-7-3-11-25(29)26-12-4-8-16-30(26)34(33)40-36/h1-20H,(H,37,38)(H,39,40) |
InChI Key |
CNJHHSXBOPCGLS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CC=C(C=C5)C6=NC7=C(N6)C8=CC=CC=C8C9=CC=CC=C97 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CC=C(C=C5)C6=NC7=C(N6)C8=CC=CC=C8C9=CC=CC=C97 |
synonyms |
1,4-DI(1H-PHENANTHRO[9,10-D]IMIDAZOL-2-YL)BENZENE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



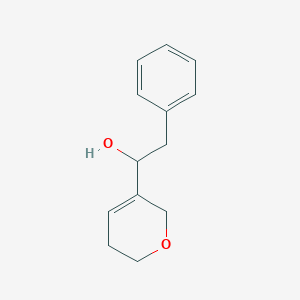
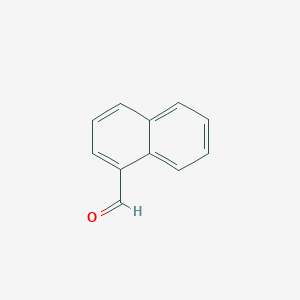

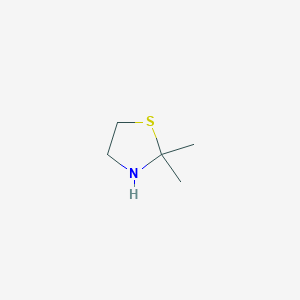
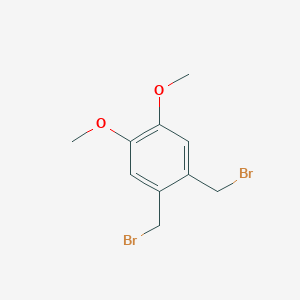
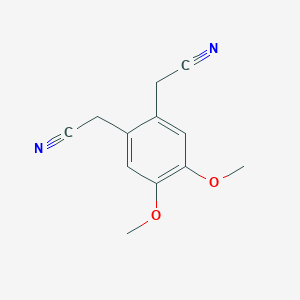
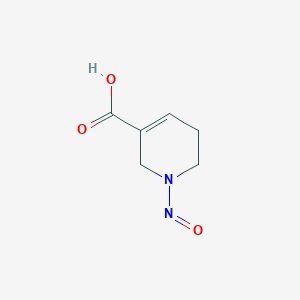
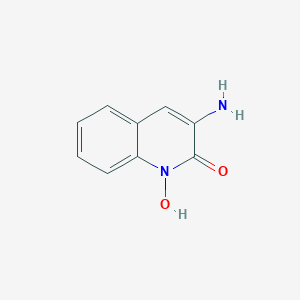
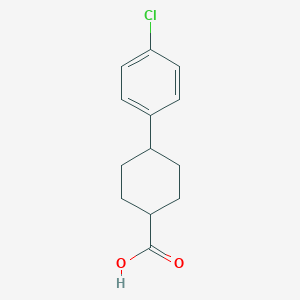
![4-[(6-Hydroxy-5-nitro-M-tolyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B104295.png)
